

Unraveling the Selectivity of FR-171113: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FR-171113

Cat. No.: B170370

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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of **FR-171113**, a potent antagonist of the G protein-coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). The data presented herein is curated from publicly available experimental findings to facilitate an objective evaluation of its selectivity against other GPCRs.

FR-171113 is a non-peptide small molecule that has demonstrated significant antiplatelet activity by specifically targeting PAR1.^[1] PAR1 is a key receptor in thrombosis, activated by thrombin, which plays a central role in blood coagulation. The activation of PAR1 on platelets leads to their aggregation, a critical step in the formation of blood clots.

Quantitative Analysis of FR-171113's Receptor Activity

To provide a clear and concise overview of **FR-171113**'s potency and selectivity, the following table summarizes the key quantitative data from in vitro studies. The primary measure of its activity is the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the drug required to inhibit a biological process by 50%.

Target Receptor/Pathway	Agonist	Assay Type	FR-171113 IC50	Reference Compound	Reference Compound IC50
PAR1	Thrombin	Platelet Aggregation	0.29 μ M	C186-65	15 μ M
PAR1	TRAP-6	Platelet Aggregation	0.15 μ M	C186-65	20 μ M
P2Y12 Receptor	ADP	Platelet Aggregation	No inhibition at 100 μ M	-	-
GPVI Receptor	Collagen	Platelet Aggregation	No inhibition at 100 μ M	-	-
PAR2	-	Data not available	-	-	-
PAR3	-	Data not available	-	-	-
PAR4	-	Data not available	-	-	-

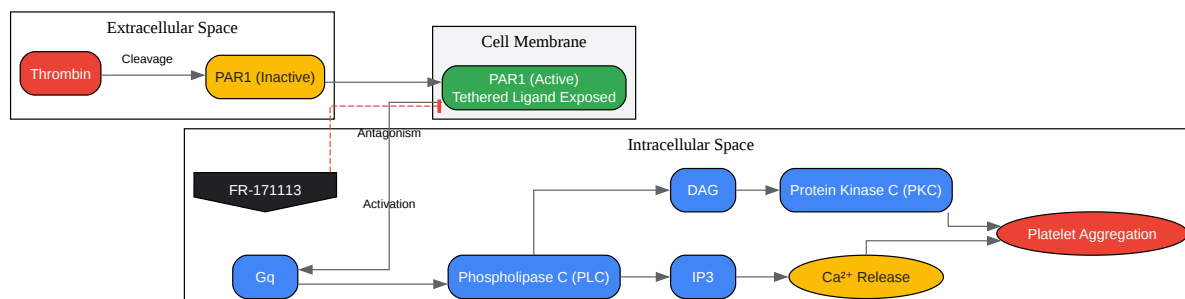
TRAP-6 (Thrombin Receptor Agonist Peptide) is a synthetic peptide that specifically activates PAR1.

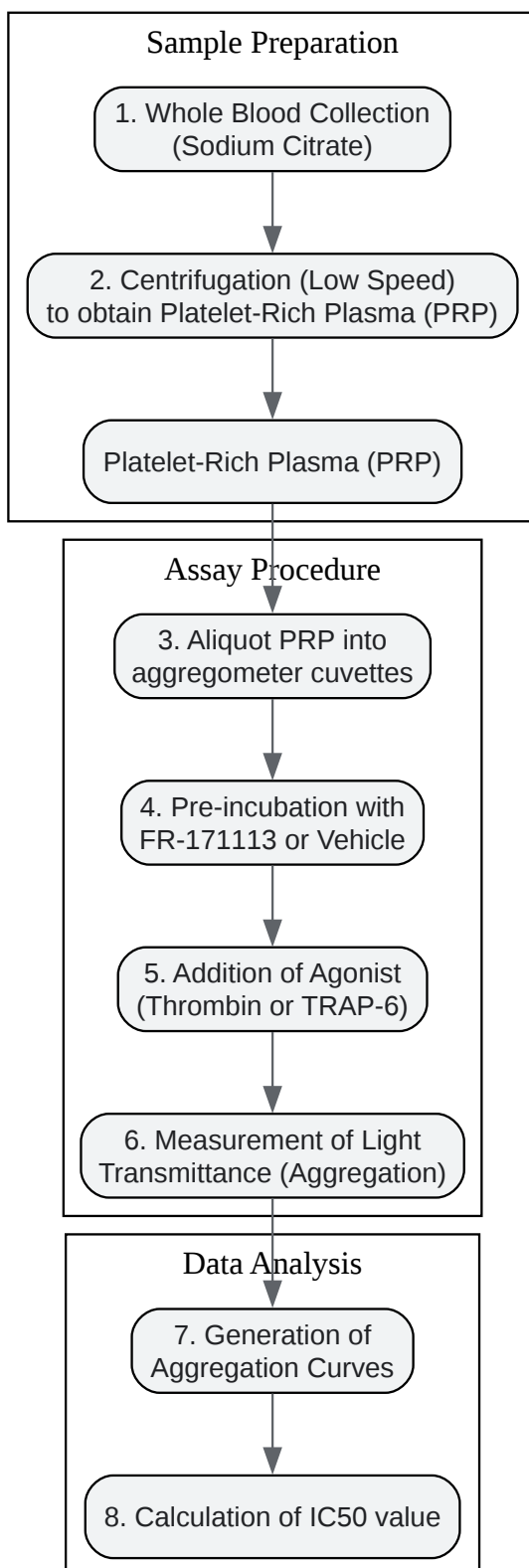
The data clearly indicates that **FR-171113** is a potent inhibitor of PAR1-mediated platelet aggregation.^[1] Notably, it shows high selectivity for PAR1, as it does not inhibit platelet aggregation induced by ADP or collagen, which act through the P2Y12 and GPVI receptors, respectively.^[1] This suggests that **FR-171113**'s antiplatelet effect is specifically mediated through the PAR1 signaling pathway.

Currently, there is a lack of publicly available data on the cross-reactivity of **FR-171113** with other members of the Protease-Activated Receptor family, namely PAR2, PAR3, and PAR4. While other non-peptide PAR1 antagonists like vorapaxar have demonstrated high selectivity over PAR2 and PAR4, direct experimental evidence for **FR-171113** is needed for a complete profile.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.





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References

- 1. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Selectivity of FR-171113: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170370#cross-reactivity-of-fr-171113-with-other-g-protein-coupled-receptors]

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